molecular formula C12H14O4 B1618695 Ethyl 1,3-benzodioxole-5-propionate CAS No. 7116-48-5

Ethyl 1,3-benzodioxole-5-propionate

Cat. No. B1618695
CAS RN: 7116-48-5
M. Wt: 222.24 g/mol
InChI Key: SHFDGDJEJOHKSV-UHFFFAOYSA-N
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Patent
US07666659B2

Procedure details

First, 50 g of 3,4-methylenedioxy cinnamic acid was dissolved in 500 ml of ethanol. To the mixture, 5 g of 5% Pd/C catalyst was added. The reaction system was replaced with hydrogen gas and stirred at 25° C. for 6 hours. After completion of the reaction, the Pd/C catalyst was removed by filtration. The resultant ethanol solution was cooled to 5° C. and 37.1 g of thionyl chloride was added dropwise for one hour. After completion of the dropwise addition, the ethanol solution was stirred for a further 3 hours with keeping the inner temperature at 5° C. After completion of the reaction, a solvent was distilled off under reduced pressure to obtain 54.7 g of an orange concentrate. A part of the concentrate was taken and analyzed by high performance column chromatography (HPLC) (column: LiChrosphere 100 PR-8(E), 250 mm×4.0 mm I.D., manufactured by Merck Ltd., mobile phase: an aqueous solution of phosphate/potassium dihydrogenphosphate: acetonitrile=1:1, flow rate: 1 ml/minute, detection wavelength: 210 nm, column temperature: 30° C.). As a result, it was observed that 49.8 g of the titled compound was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phosphate potassium dihydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:14][C:13]2[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=2[O:2]1.[H][H].P([O-])([O-])([O-])=O.P([O-])(O)(O)=O.[K+].[C:28](#N)[CH3:29]>C(O)C.[Pd]>[CH2:28]([O:9][C:8](=[O:10])[CH2:7][CH2:6][C:5]1[CH:11]=[CH:12][C:13]2[O:14][CH2:1][O:2][C:3]=2[CH:4]=1)[CH3:29] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1OC=2C=C(C=CC(=O)O)C=CC2O1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
phosphate potassium dihydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].P(=O)(O)(O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the Pd/C catalyst was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The resultant ethanol solution was cooled to 5° C.
ADDITION
Type
ADDITION
Details
37.1 g of thionyl chloride was added dropwise for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the ethanol solution was stirred for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 5° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
a solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 54.7 g of an orange concentrate
CUSTOM
Type
CUSTOM
Details
30° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(CCC1=CC2=C(C=C1)OCO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.